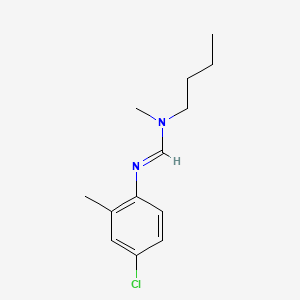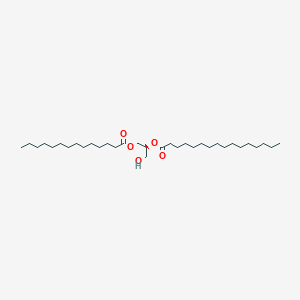
1-Myristoyl-2-palmitoyl-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-myristoyl-2-palmitoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol that has myristoyl and palmitoyl as 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol, a tetradecanoate ester and a diacylglycerol 30:0. It derives from a hexadecanoic acid.
DG(14:0/16:0/0:0)[iso2], also known as DAG(14:0/16:0) or diacylglycerol(14:0/16:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(14:0/16:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(14:0/16:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(14:0/16:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(14:0/16:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(14:0/16:0/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(14:0/16:0) pathway and phosphatidylcholine biosynthesis PC(14:0/16:0) pathway. DG(14:0/16:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(14:0/16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(14:0/16:0/16:0) pathway, de novo triacylglycerol biosynthesis TG(14:0/16:0/22:0) pathway, and de novo triacylglycerol biosynthesis TG(14:0/16:0/18:3(9Z, 12Z, 15Z)) pathway.
Applications De Recherche Scientifique
Lipid Accumulation Inhibition
Research by Ma et al. (2014) explored the inhibitory effects of monogalactosyldiacylglycerols, including variants of 1-Myristoyl-2-palmitoyl-sn-glycerol, on lipid accumulation in adipocytes. This study indicated that certain molecular species have significant impacts on triglyceride and free fatty acid levels, suggesting potential applications in managing lipid-related disorders (Ma et al., 2014).
Crystal Structure Analysis
Sato et al. (2001) conducted a detailed analysis of the crystal structure of a mixed-chain triacylglycerol (TAG), which includes 1,2-dipalmitoyl-3-myristoyl-sn-glycerol. Their findings provide critical insights into the atomic-level structure of these compounds, which is crucial for understanding their functionality in various applications, such as food emulsions (Sato et al., 2001).
Fibrinolytic Activity
Wu et al. (2009) identified compounds from the brown alga Sargassum fulvellum, including a variant of 1-Myristoyl-2-palmitoyl-sn-glycerol, demonstrating fibrinolytic activity. This discovery suggests potential therapeutic applications in treating blood clot-related conditions (Wu et al., 2009).
Starch-Glycerophosphatidylcholine Complexes
Siswoyo and Morita (2003) explored the physicochemical properties of starch inclusion complexes with mono- and diacyl-sn-glycerophosphatidylcholine (GPC), which includes compounds similar to 1-Myristoyl-2-palmitoyl-sn-glycerol. Their study sheds light on the impact of these complexes on various properties like iodine affinity, crystallinity, and thermal properties, relevant in food science and material chemistry (Siswoyo & Morita, 2003).
Membrane Interactions and Properties
Research by Sabatini et al. (2008) investigated the interfacial behavior of compounds in mixtures with phosphatidylcholines, which are related to 1-Myristoyl-2-palmitoyl-sn-glycerol. This study is significant for understanding the role of such compounds in cellular membranes and their potential biomedical applications (Sabatini et al., 2008).
Protein Fatty Acylation
Resh (2016) discusses the role of fatty acylation in proteins, highlighting the significance of myristate and palmitate, common fatty acid modifying groups. This research contributes to our understanding of how such modifications, including those involving 1-Myristoyl-2-palmitoyl-sn-glycerol, affect protein function and structure, particularly in the context of cellular activities (Resh, 2016).
Propriétés
Nom du produit |
1-Myristoyl-2-palmitoyl-sn-glycerol |
|---|---|
Formule moléculaire |
C33H64O5 |
Poids moléculaire |
540.9 g/mol |
Nom IUPAC |
[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3/t31-/m0/s1 |
Clé InChI |
NYNQTTOUQMCOEM-HKBQPEDESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



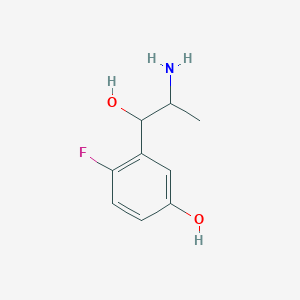
![Benzothiopyrano[4,3-d]pyrimidine](/img/structure/B1252771.png)
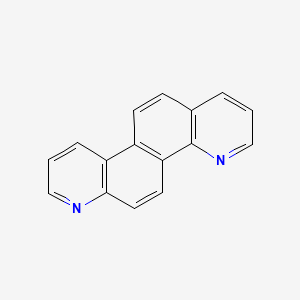

![(E)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B1252780.png)
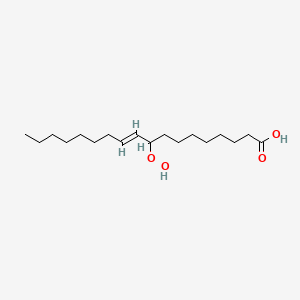


![6-[(1E,3E,5E,7E)-8-[(2R,3S,4S,5S)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1252787.png)
![(1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1252789.png)
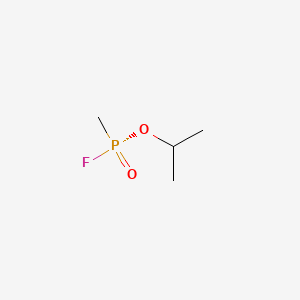
![[2-(Propan-2-yl)cyclopropyl]benzene](/img/structure/B1252791.png)
![(1S,2R,3R,4S,5R,6S,8S,9R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1252792.png)
